molecular formula C11H14NO3P B14623607 2-Cyanopropan-2-yl phenyl methylphosphonate CAS No. 58264-07-6

2-Cyanopropan-2-yl phenyl methylphosphonate

Cat. No.: B14623607
CAS No.: 58264-07-6
M. Wt: 239.21 g/mol
InChI Key: TVCDISZJSRNPFH-UHFFFAOYSA-N
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Description

2-Cyanopropan-2-yl phenyl methylphosphonate is an organic compound with the molecular formula C11H14NO3P

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanopropan-2-yl phenyl methylphosphonate typically involves the reaction of phenyl methylphosphonic dichloride with 2-cyanopropan-2-ol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyanopropan-2-yl phenyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate esters.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonate esters.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

2-Cyanopropan-2-yl phenyl methylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyanopropan-2-yl phenyl methylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanopropan-2-yl benzodithioate
  • 2-Cyano-2-propyl benzodithioate
  • 2-Phenyl-2-propyl benzodithioate

Uniqueness

2-Cyanopropan-2-yl phenyl methylphosphonate is unique due to its specific combination of a cyanopropyl group and a phenyl methylphosphonate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

58264-07-6

Molecular Formula

C11H14NO3P

Molecular Weight

239.21 g/mol

IUPAC Name

2-methyl-2-[methyl(phenoxy)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C11H14NO3P/c1-11(2,9-12)15-16(3,13)14-10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

TVCDISZJSRNPFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OP(=O)(C)OC1=CC=CC=C1

Origin of Product

United States

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